GPR40 Agonist Potency vs. Oleic Acid
Fasiglifam demonstrates 400-fold greater potency than the endogenous ligand oleic acid in activating human GPR40. This significant difference establishes fasiglifam as a highly potent, selective agonist for experimental use .
| Evidence Dimension | Agonist potency (EC50) at human GPR40 in CHO cells |
|---|---|
| Target Compound Data | EC50 = 14 nM |
| Comparator Or Baseline | Oleic acid: EC50 = 29.9 μM |
| Quantified Difference | 400-fold more potent |
| Conditions | Human GPR40 expressing CHO cell line, FLIPR assay, 0.1% BSA |
Why This Matters
This potency differential ensures that experimental outcomes are driven by fasiglifam's specific pharmacology rather than endogenous fatty acid signaling, enabling precise mechanistic studies and avoiding confounding variables.
